molecular formula C12H13N3OS B8780009 4-methyl-N-phenethyl-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-phenethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B8780009
M. Wt: 247.32 g/mol
InChI Key: OYXUELRBVOCOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-phenethyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-methyl-N-(2-phenylethyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-9-11(17-15-14-9)12(16)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16)

InChI Key

OYXUELRBVOCOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 9.65 g of 4-methyl-[1,2,3]thiadiazol-5-carboxylic acid in 70 ml of dichlormethane was cooled to 5° C. while stirring, treated with 0.15 g of 4-dimethylamino-pyridine and subsequently with 13.8 g of N,N'-dicyclohexyl-carbodiimide at such a rate that the internal temperature <10° C. could be maintained. After completion of the addition, the mixture was cooled to 5° C. and 8.92 g of phenethylamine were added at such a rate that the internal temperature of <37° C. could be maintained. After completion of the addition, the mixture was stirred for a further 1 h., then the precipitate was filtered off under suction, rinsed well with dichloromethane and the filtrate was evaporated. The residual yellow oil was subjected to chromatography on silica gel with hexane/ethyl acetate 50:50. There were obtained 15.66 g (92%) of 4-methyl-[1,2,3]thiadiazole-5-carboxylic acid phenethylamide as a colorless crystallizate of m.p. 64°-68° C. Recrystallization of a sample from tert.-butyl methyl ether gave colorless crystals of m.p. 64.5°-66° C.
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.92 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
catalyst
Reaction Step Three

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